2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c26-22(20-15-24-21-12-5-4-11-19(20)21)23(27)25-14-16-7-6-10-18(13-16)28-17-8-2-1-3-9-17/h1-13,15,24H,14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBXQLHXIUFZII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide typically involves the condensation of indole derivatives with phenoxyphenylmethyl acetamide. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out under mild conditions, often in an organic solvent such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in cell division and growth . The indole moiety is known to interact with various biological targets, including receptors and enzymes, leading to its diverse biological activities.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Substituents on the Acetamide Nitrogen
N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide (): Differs by a benzyloxy group instead of phenoxy.
(S)-(-)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide ():
- Features a chiral phenylethyl group.
- Crystal data (orthorhombic, P212121) reveal intramolecular hydrogen bonds (N–H···O=C) and π-π stacking interactions between indole and phenyl rings, influencing packing stability .
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide ():
- Incorporates a 1,3,4-oxadiazole-thiol and benzothiazole moiety.
- Higher melting point (200.9–201.7°C) compared to simpler acetamides, likely due to rigid heterocyclic systems enhancing crystallinity .
Modifications to the Indole Core
(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (): A dihydroindole derivative with a hydroxyl group at position 3.
2-[2-(Acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide (): Contains an acetylamino-phenyl group. The extended conjugation may alter electronic properties, affecting binding to biological targets .
Heterocyclic Additions
Thiazolidinone Derivatives (): Compounds like 5h (thiazolidinone core) exhibit lower yields (57%) compared to the target compound’s analogs, suggesting synthetic challenges with thiazolidinone incorporation .
Hydrazone and Hydrazide Derivatives (–15): 2-[(2E)-2-(1H-Indol-3-ylmethylene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide () includes a hydrazone linker, which may enhance chelation properties or enzyme inhibition .
Physicochemical Properties
Biological Activity
2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide is a synthetic compound classified as an indole derivative. Indole derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties. This compound's unique structure combines an indole moiety with a phenoxyphenylmethyl acetamide, potentially conferring distinct therapeutic effects.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H18N2O3 |
| Molecular Weight | 390.4 g/mol |
| CAS Number | 620100-68-7 |
| InChI | InChI=1S/C23H18N2O3/c26-22(20-15-24-21-12-5-4-11-19(20)21)23(27)25-14-16-7-6-10-18(13-16)28-17-8-2-1-3-9-17/h1-13,15,24H,14H2,(H,25,27) |
Synthesis
The synthesis of this compound typically involves the condensation of indole derivatives with phenoxyphenylmethyl acetamide. A common method utilizes N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond. Industrial production may employ continuous flow reactors to enhance efficiency and yield.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. Research indicates that it may inhibit certain enzymes or proteins involved in cell division and growth, making it a candidate for anticancer therapy.
Antimicrobial Properties
Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, which leads to cell death.
Anticancer Activity
Preliminary research suggests that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. The compound's efficacy varies across different cancer cell lines, indicating potential for targeted therapy.
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various indole derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating potent antimicrobial effects.
- Case Study on Anticancer Effects : In a recent investigation involving human breast cancer cell lines (MCF7), treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. The study highlighted its potential as an effective anticancer agent.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other indole derivatives:
| Compound | Biological Activity |
|---|---|
| Indole-3-acetic acid derivatives | Plant growth regulator; some anticancer activity |
| N-(1-methylindolyl)-N-(3,4-dimethoxyphenyl)acetamides | Anticancer properties; enzyme inhibition |
This compound stands out due to its specific combination of structural features that enhance its biological activities compared to similar compounds.
Q & A
Basic: What are the optimal synthetic routes for 2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the indole-acetamide core via condensation of indole-3-carboxylic acid derivatives with activated carbonyl reagents (e.g., chloroacetyl chloride) under basic conditions (e.g., sodium hydroxide in DMF) .
- Step 2: Introduction of the phenoxyphenylmethyl group via nucleophilic substitution or reductive amination, requiring temperature control (60–80°C) and catalysts like palladium for coupling reactions .
- Optimization: Use Design of Experiments (DoE) to adjust solvent polarity (e.g., DMF vs. THF), catalyst loading, and reaction time. Monitor intermediates via TLC and HPLC to minimize side products .
Basic: Which analytical techniques are most reliable for characterizing the compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions (e.g., indole C-3 proton at δ 7.2–7.5 ppm, acetamide carbonyl at ~170 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight verification (expected m/z ~405.4) and isotopic pattern analysis .
- Purity Assessment: HPLC with UV detection (λ = 254 nm) and a C18 column; purity >95% is acceptable for biological assays .
Basic: How should researchers design experiments to evaluate the compound’s biological activity?
Methodological Answer:
- In Vitro Screening: Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates. IC50 values can be calculated via dose-response curves (4-parameter logistic model) .
- Cell-Based Assays: Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to normal cells (e.g., HEK293). Include positive controls (e.g., doxorubicin) and validate via Western blot for apoptosis markers .
Advanced: How can researchers resolve contradictions in reported molecular targets of this compound?
Methodological Answer:
- Competitive Binding Assays: Use radiolabeled ligands (e.g., [3H]-labeled ATP for kinase targets) to measure displacement.
- CRISPR Knockout Models: Generate cell lines lacking putative targets (e.g., EGFR) to assess activity loss .
- Proteomic Profiling: Employ affinity chromatography coupled with LC-MS/MS to identify binding partners .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications: Synthesize analogs with substituent variations (e.g., halogenation at indole C-5 or phenoxy group substitution). Compare activity using standardized assays .
- Computational SAR: Perform molecular docking (AutoDock Vina) to predict binding modes to targets like serotonin receptors. Validate with free-energy perturbation (FEP) calculations .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use crystal structures of target proteins (e.g., 5-HT2A receptor, PDB ID: 6A93) to simulate binding. Prioritize poses with lowest ΔG values .
- MD Simulations: Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess stability of ligand-protein complexes .
Advanced: What are the key degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions. Monitor via LC-MS to identify degradation products (e.g., hydrolysis of acetamide to carboxylic acid) .
- Stability in Plasma: Incubate with human plasma (37°C, 24h) and quantify remaining compound using LC-MS/MS .
Advanced: What formulation challenges arise due to the compound’s physicochemical properties?
Methodological Answer:
- Solubility Enhancement: Test co-solvents (PEG 400, Cremophor EL) or cyclodextrin complexes. Measure solubility via shake-flask method .
- Nanoformulations: Develop liposomal or polymeric nanoparticles (PLGA) to improve bioavailability. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
Advanced: How can drug-drug interaction risks be assessed during preclinical studies?
Methodological Answer:
- CYP Inhibition Assays: Incubate with human liver microsomes and CYP-specific substrates (e.g., midazolam for CYP3A4). Measure metabolite formation via LC-MS .
- Transporter Inhibition: Use Caco-2 cells to assess P-gp or BCRP inhibition. Quantify intracellular accumulation of probe substrates (e.g., rhodamine 123) .
Advanced: What methods are used to address batch-to-batch variability in pharmacological data?
Methodological Answer:
- Quality Control (QC): Implement strict HPLC-MS protocols for impurity profiling (e.g., identify residual solvents via GC-MS) .
- Bioassay Standardization: Include reference standards in each assay plate and normalize data to internal controls (e.g., Z’-factor >0.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
